molecular formula C24H24ClN5O2S B2601702 N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1358947-09-7

N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2601702
CAS No.: 1358947-09-7
M. Wt: 482
InChI Key: PQNDQLSFAQFIFG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24ClN5O2S and its molecular weight is 482. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2S/c1-3-30-22-21(16(2)28-30)27-24(29(23(22)32)14-13-17-9-5-4-6-10-17)33-15-20(31)26-19-12-8-7-11-18(19)25/h4-12H,3,13-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNDQLSFAQFIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide (CAS Number: 1358372-30-1) is a synthetic compound with potential therapeutic applications. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound can be represented as follows:

C19H22ClN5O2S\text{C}_{19}\text{H}_{22}\text{ClN}_{5}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazolo[4,3-d]pyrimidine moiety is known to exhibit nucleophilic properties due to the presence of amino groups and sp² carbons, allowing it to participate in various biochemical reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis in vitro .

Compound Target Activity Reference
Pyrazolo derivativeM. tuberculosisAntimicrobial

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that pyrazolo[4,3-d]pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .

Compound Cancer Type Mechanism Reference
Pyrazolo derivativeVarious cancersApoptosis induction

Inhibition of Enzymatic Activity

This compound has been reported to inhibit certain enzymes that are critical for the survival of pathogenic bacteria and cancer cells. This inhibition can disrupt metabolic pathways and lead to cell death .

Case Studies

  • Antitubercular Activity : A study conducted on a series of pyrazolo[4,3-d]pyrimidine derivatives showed that modifications at specific positions greatly enhanced their activity against M. tuberculosis. The compound's structure allowed it to effectively bind to target sites within the bacteria .
  • Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis through caspase activation .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C24H24ClN5O3S
  • Molecular Weight : 498.01 g/mol
  • IUPAC Name : N-(2-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
  • LogP : 3.257 (indicating moderate lipophilicity)

Physical Properties

The compound exhibits a polar surface area of 67.520 Ų and has a water solubility (LogSw) of -3.36, indicating limited solubility in aqueous environments, which is a common characteristic for many drug candidates.

Drug Discovery

This compound is included in various screening libraries aimed at identifying new drug candidates targeting multiple biological pathways:

  • Cancer Research : The compound has been evaluated for its potential anti-cancer properties by targeting specific pathways involved in tumor growth and proliferation.
  • Cardiovascular Diseases : It may exhibit effects on cardiovascular health through modulation of receptor activities.

Research has indicated that this compound interacts with adenosine receptors, which play a crucial role in various physiological processes:

  • Adenosine Receptor Modulation : Its inclusion in the Adenosine Receptors Targeted Library suggests potential applications in treating conditions like heart disease and neurodegenerative disorders .

Synthesis and Characterization

Recent studies have focused on the synthesis of pyrazolo[4,3-d]pyrimidines and their derivatives:

  • Synthetic Methodologies : Various synthetic routes have been explored to enhance yield and selectivity of the desired compounds. For instance, condensation reactions involving 5-aminopyrazoles have been optimized to produce target molecules with high efficiency .

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • A study highlighted the synthesis of pyrazolo[3,4-b]pyridines and their derivatives through innovative synthetic pathways that could be adapted for this compound .

Q & A

Q. Table 1. Comparative NMR Data for Key Analogs

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Target Compound8.46 (Ar–H), 3.98 (CH₂-CONH)172.23 (C=O), 116.76 (Ar–C)
Analog II-14 8.46 (Ar–H), 12.34 (NH–CS)179.94 (C=S), 150.54 (Ar–C)

Q. Table 2. Crystallographic Parameters

ParameterValueSource
Space groupP21/c
Unit cell volume2748.9 ų
Intramolecular H-bondN–H⋯N (2.12 Å)

Key Recommendations for Researchers

  • Prioritize DoE (Design of Experiments) for reaction optimization to address yield variability .
  • Combine X-ray crystallography with docking studies to rationalize structure-activity relationships .
  • Use multivariate statistical models to resolve conflicting bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.